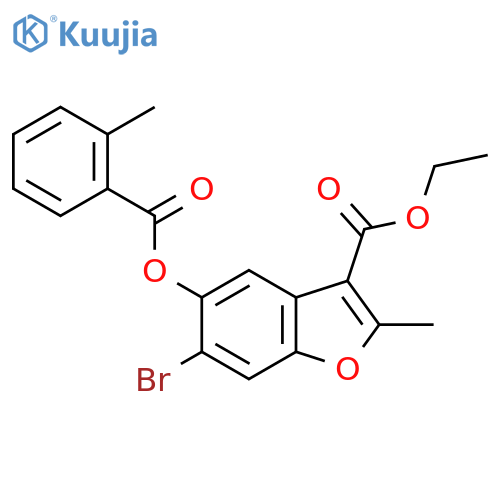Cas no 610757-66-9 (ethyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate)

610757-66-9 structure
商品名:ethyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate
ethyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate
- ethyl 6-bromo-2-methyl-5-(2-methylbenzoyl)oxy-1-benzofuran-3-carboxylate
- 6-bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate
- F1190-0105
- AKOS002163572
- 610757-66-9
- Oprea1_808697
- ethyl 6-bromo-2-methyl-5-((2-methylbenzoyl)oxy)benzofuran-3-carboxylate
-
- インチ: 1S/C20H17BrO5/c1-4-24-20(23)18-12(3)25-16-10-15(21)17(9-14(16)18)26-19(22)13-8-6-5-7-11(13)2/h5-10H,4H2,1-3H3
- InChIKey: DOIXAWRODIYNOD-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC2=C(C=C1OC(C1C=CC=CC=1C)=O)C(C(=O)OCC)=C(C)O2
計算された属性
- せいみつぶんしりょう: 416.02594g/mol
- どういたいしつりょう: 416.02594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 524
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 65.7Ų
ethyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1190-0105-40mg |
ethyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate |
610757-66-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F1190-0105-10μmol |
ethyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate |
610757-66-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1190-0105-5mg |
ethyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate |
610757-66-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1190-0105-3mg |
ethyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate |
610757-66-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1190-0105-75mg |
ethyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate |
610757-66-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F1190-0105-2mg |
ethyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate |
610757-66-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1190-0105-25mg |
ethyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate |
610757-66-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1190-0105-2μmol |
ethyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate |
610757-66-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1190-0105-15mg |
ethyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate |
610757-66-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F1190-0105-20μmol |
ethyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate |
610757-66-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
ethyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate 関連文献
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
610757-66-9 (ethyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate) 関連製品
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
